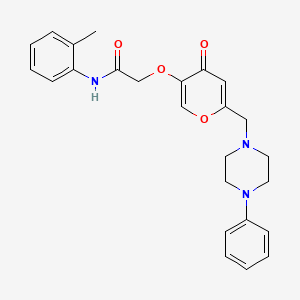![molecular formula C20H21N3O3S B2572855 2,6-dimethoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391866-19-6](/img/structure/B2572855.png)
2,6-dimethoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Anticancer Potential
2,6-Dimethoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide, like its structural analogs, has been explored for its potential in anticancer applications. Compounds with similar scaffolds, such as substituted benzamides and thiadiazole derivatives, have shown promising anticancer activity across various cancer cell lines. For instance, synthesized benzamides evaluated against breast, lung, colon, and ovarian cancer cell lines exhibited moderate to excellent anticancer activity, outperforming reference drugs in some cases (Ravinaik et al., 2021). Similarly, N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives demonstrated significant anticancer effects, suggesting the potential efficacy of compounds with similar structures (Tiwari et al., 2017).
Antimicrobial Activity
Beyond anticancer research, compounds bearing the thiadiazole moiety and benzamide groups have been investigated for their antimicrobial properties. Synthesized thiazole derivatives, including benzamide derivatives, have reported good antimicrobial activity, highlighting the broad-spectrum potential of these compounds against various bacterial and fungal pathogens (Chawla, 2016).
Photophysical Properties
Research into benzamide derivatives with thiadiazole structures has also delved into their photophysical properties. Novel N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their BF2 complexes were synthesized to study their fluorescence characteristics. These studies have shown promising results, including large Stokes shifts and solid-state fluorescence, which could have applications in materials science and as fluorescent probes (Zhang et al., 2017).
Mosquito Larvicidal Activity
One of the specific studies on this compound has shown a high degree of biological activity against mosquito larvae. This suggests potential applications in vector control, especially in developing safer and more effective larvicides. However, resistance development in mosquito populations to such compounds underlines the importance of continuous research and development of new agents (Schaefer et al., 1981).
Properties
IUPAC Name |
2,6-dimethoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-11-9-12(2)16(13(3)10-11)19-22-23-20(27-19)21-18(24)17-14(25-4)7-6-8-15(17)26-5/h6-10H,1-5H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVUHWICWWZNGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NN=C(S2)NC(=O)C3=C(C=CC=C3OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
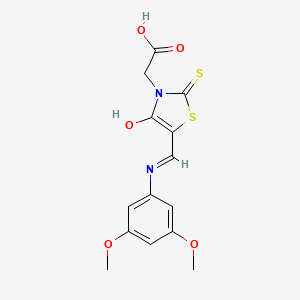
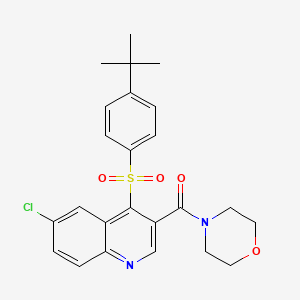
![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(3-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B2572774.png)
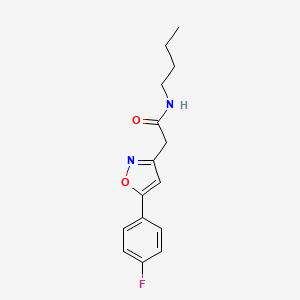
![2-(4-morpholinophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2572776.png)
![2-Oxabicyclo[2.1.1]hexan-4-amine;hydrochloride](/img/structure/B2572777.png)
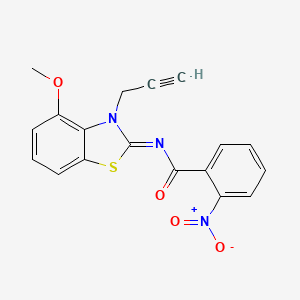
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]furan-2-carboxamide](/img/structure/B2572781.png)
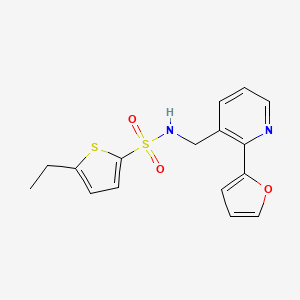
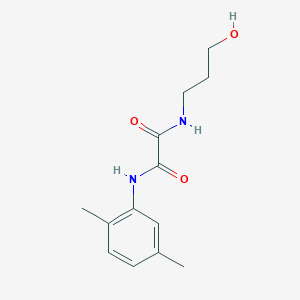

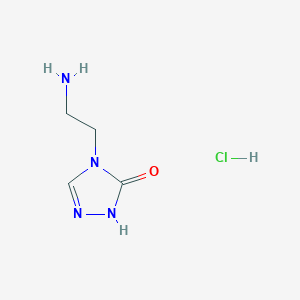
![8-chloro-2-(2-(2-chlorophenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2572793.png)
